1-Pentyl-1H-benzimidazole-2-carbaldehyde
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Overview
Description
1-Pentyl-1H-benzimidazole-2-carbaldehyde is an organic compound with the molecular formula C13H16N2O. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a benzimidazole core substituted with a pentyl group and an aldehyde functional group at the 2-position.
Preparation Methods
The synthesis of 1-Pentyl-1H-benzimidazole-2-carbaldehyde typically involves the reaction of 1H-benzimidazole with pentyl bromide under basic conditions to introduce the pentyl group. The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 2-position. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reactions .
Chemical Reactions Analysis
1-Pentyl-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively
Scientific Research Applications
1-Pentyl-1H-benzimidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Benzimidazole derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to inhibit various enzymes and biological pathways.
Medicine: Research is ongoing to explore the therapeutic potential of benzimidazole derivatives in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: This compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 1-Pentyl-1H-benzimidazole-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Benzimidazole derivatives are known to bind to DNA, proteins, and enzymes, affecting their function. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. They may also interfere with microbial cell wall synthesis or viral replication .
Comparison with Similar Compounds
1-Pentyl-1H-benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives, such as:
1H-benzimidazole-2-carbaldehyde: Lacks the pentyl group, which may affect its biological activity and solubility.
1-Methyl-1H-benzimidazole-2-carbaldehyde: Contains a methyl group instead of a pentyl group, which can influence its reactivity and interactions with biological targets.
1-Phenyl-1H-benzimidazole-2-carbaldehyde: The phenyl group provides different steric and electronic properties, potentially altering its chemical and biological behavior
Properties
IUPAC Name |
1-pentylbenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-3-6-9-15-12-8-5-4-7-11(12)14-13(15)10-16/h4-5,7-8,10H,2-3,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSQNAYENYYYCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394082 |
Source
|
Record name | 1-PENTYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610275-04-2 |
Source
|
Record name | 1-PENTYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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